molecular formula C5H7NO2S B3060974 (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid CAS No. 190601-71-9

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B3060974
CAS No.: 190601-71-9
M. Wt: 145.18 g/mol
InChI Key: AYLFNWRGEZKWFP-SCSAIBSYSA-N
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Description

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a chemical compound with a unique structure that includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino acid derivative, the thiazole ring can be formed through a cyclization reaction involving sulfur-containing reagents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The choice of solvents, catalysts, and temperature control are critical factors in optimizing the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

(4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are critical in various biochemical pathways. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

    (4S)-2-Methyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid: Similar in structure but with a pyrimidine ring instead of a thiazole ring.

    (2R,4S)-5-(Biphenyl-4-yl)-4-[(tert-butoxycarbonyl)amino]-2-methylpentanoic acid: Another compound with a similar backbone but different functional groups.

Uniqueness

What sets (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid apart is its thiazole ring, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where sulfur and nitrogen heterocycles are advantageous.

Properties

IUPAC Name

(4S)-2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-3-6-4(2-9-3)5(7)8/h4H,2H2,1H3,(H,7,8)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLFNWRGEZKWFP-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=N[C@H](CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649918
Record name (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190601-71-9
Record name (4S)-2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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